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Compound of Interest

Compound Name:
N,N-dimethyl-3-phenylpropan-1-

amine

Cat. No.: B073586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N,N-dimethyl-3-phenylpropan-1-amine, a tertiary amine with a phenylpropyl scaffold, serves

as a valuable building block in organic synthesis and holds potential for investigation in

medicinal chemistry. This technical guide provides a comprehensive overview of its chemical

identity, physicochemical properties, synthesis, and preliminary biological considerations,

tailored for a scientific audience.

Chemical Identity and Synonyms
N,N-dimethyl-3-phenylpropan-1-amine is systematically named N,N-dimethyl-3-
phenylpropan-1-amine. It is also known by several other names, which are useful for literature

and database searches.
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Identifier Value

IUPAC Name N,N-dimethyl-3-phenylpropan-1-amine

CAS Number 1199-99-1[1]

Molecular Formula C₁₁H₁₇N[2]

Molecular Weight 163.264 g/mol [2]

InChI Key NMXXDRKTOJAAQS-UHFFFAOYSA-N

Common Synonyms:

1-(N,N-dimethylamino)-3-phenylpropane[1]

N,N-dimethyl-γ-phenylpropylamine[1]

3-phenylpropyl-dimethylamine[1]

Benzenepropanamine, N,N-dimethyl-

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N,N-dimethyl-3-
phenylpropan-1-amine is crucial for its handling, formulation, and application in experimental

settings.

Property Value Source

Molecular Weight 163.264 g/mol Calculated[2]

Topological Polar Surface Area 3.2 Å² Calculated[2]

Rotatable Bond Count 4 Calculated[2]

Complexity 104 Calculated[2]

Heavy Atom Count 12 Calculated[2]

XLogP3-AA 2.5 Calculated
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Note: Experimental data for properties such as boiling point, melting point, and density are not

readily available in the reviewed literature.

Synthesis and Experimental Protocols
The primary synthetic route to N,N-dimethyl-3-phenylpropan-1-amine is through the

reductive amination of 3-phenylpropanal with dimethylamine. This method is a cornerstone of

amine synthesis, offering high yields and selectivity.

General Reductive Amination Protocol
This protocol is a generalized procedure based on established methods for reductive

amination.

Reaction Scheme:

Reactants

Reagents Product

3-Phenylpropanal

Iminium Ion Intermediate

+

Dimethylamine
+

Reducing Agent
(e.g., NaBH(OAc)₃, NaBH₃CN) N,N-dimethyl-3-phenylpropan-1-amine

Solvent
(e.g., Dichloromethane, Methanol)

Reduction

Click to download full resolution via product page

Caption: Reductive Amination Workflow

Materials:
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3-Phenylpropanal

Dimethylamine (e.g., 2 M solution in THF or methanol)

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

Anhydrous dichloromethane (DCM) or Methanol (MeOH)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Dichloromethane (for extraction)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

To a stirred solution of 3-phenylpropanal (1.0 eq) in anhydrous DCM or MeOH, add

dimethylamine (1.5-2.0 eq).

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium

ion intermediate.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the

temperature below 5 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction

is complete as monitored by TLC or GC-MS.

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-dimethyl-3-
phenylpropan-1-amine.

Spectroscopic Data (Predicted)
While experimental spectra are not widely published, the expected spectral characteristics can

be predicted based on the structure of the molecule.

¹H NMR (CDCl₃, 400 MHz):

δ 7.35-7.15 (m, 5H): Aromatic protons of the phenyl group.

δ 2.65 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the phenyl group (C₆H₅-CH₂-).

δ 2.30 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the nitrogen atom (-CH₂-N(CH₃)₂).

δ 2.25 (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).

δ 1.85 (quint, J = 7.4 Hz, 2H): Methylene protons in the middle of the propyl chain (-CH₂-

CH₂-CH₂-).

¹³C NMR (CDCl₃, 101 MHz):

δ 142.0: Quaternary aromatic carbon (C-1 of the phenyl ring).

δ 128.5 (2C): Aromatic CH carbons (ortho).

δ 128.3 (2C): Aromatic CH carbons (meta).

δ 125.8: Aromatic CH carbon (para).

δ 59.0: Methylene carbon adjacent to the nitrogen atom (-CH₂-N(CH₃)₂).

δ 45.5 (2C): Methyl carbons of the dimethylamino group (-N(CH₃)₂).

δ 33.5: Methylene carbon adjacent to the phenyl group (C₆H₅-CH₂-).
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δ 31.0: Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-CH₂-).

Mass Spectrometry (EI):

m/z 163 (M⁺): Molecular ion peak.

m/z 58 ([C₃H₈N]⁺): A prominent fragment resulting from alpha-cleavage, corresponding to

the [CH₂=N(CH₃)₂]⁺ ion. This is often the base peak for N,N-dimethylalkylamines.

m/z 91 ([C₇H₇]⁺): Tropylium ion, a common fragment for compounds containing a benzyl

group.

m/z 104 ([C₈H₈]⁺): Styrene radical cation, resulting from McLafferty rearrangement.

Biological Activity and Mechanism of Action
The biological activity of N,N-dimethyl-3-phenylpropan-1-amine is not extensively

documented in publicly available literature. However, its structural motif, a phenylpropylamine,

is present in a wide range of biologically active molecules, including pharmaceuticals and

research chemicals.

The phenylpropylamine scaffold is a key feature of many central nervous system (CNS) active

compounds. For instance, atomoxetine, a selective norepinephrine reuptake inhibitor, and

fluoxetine, a selective serotonin reuptake inhibitor, contain a modified phenylpropylamine core.

These drugs exert their effects by binding to and inhibiting the function of monoamine

transporters.

Given its structural similarity to these compounds, it is plausible that N,N-dimethyl-3-
phenylpropan-1-amine could interact with monoamine transporters or other CNS targets.

However, without experimental data, this remains speculative. Further research, including

binding assays and functional studies, is necessary to elucidate any potential pharmacological

activity and the underlying mechanism of action.
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N,N-dimethyl-3-phenylpropan-1-amine

Potential Biological Targets

Potential Downstream Effects

N,N-dimethyl-3-phenylpropan-1-amine
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?
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Caption: Hypothetical Signaling Pathway

Toxicology and Safety
Detailed toxicological data for N,N-dimethyl-3-phenylpropan-1-amine are not available. As

with any chemical, it should be handled with appropriate safety precautions in a well-ventilated

laboratory environment. Personal protective equipment, including safety glasses, gloves, and a

lab coat, should be worn.

For related tertiary amines, potential hazards may include skin and eye irritation, and

respiratory tract irritation. Ingestion may be harmful. A comprehensive safety assessment would

require specific toxicological studies.

Conclusion
N,N-dimethyl-3-phenylpropan-1-amine is a readily synthesizable compound with a chemical

structure that suggests potential for biological activity, particularly within the central nervous

system. This technical guide has summarized the available information on its identity,

properties, and synthesis. The lack of extensive experimental data highlights the need for

further research to fully characterize this compound and explore its potential applications in
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drug discovery and development. The provided protocols and predicted data serve as a

foundation for researchers to initiate such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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